molecular formula C16H15Cl2NO2 B195507 Diclofenac Ethyl Ester CAS No. 15307-77-4

Diclofenac Ethyl Ester

Cat. No.: B195507
CAS No.: 15307-77-4
M. Wt: 324.2 g/mol
InChI Key: YPBCAMNSNFVYQL-UHFFFAOYSA-N
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Description

Diclofenac ethyl ester is a derivative of diclofenac, a widely used non-steroidal anti-inflammatory drug (NSAID). It is known for its analgesic, anti-inflammatory, and antipyretic properties. This compound is often used in pharmaceutical formulations to enhance the solubility and bioavailability of diclofenac .

Mechanism of Action

Target of Action

Diclofenac Ethyl Ester, like its parent compound Diclofenac, primarily targets the enzymes Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) . These enzymes are responsible for the production of prostaglandins (PGs), which contribute to inflammation and pain signaling .

Mode of Action

This compound inhibits the activity of COX-1 and COX-2, disrupting the synthesis of prostaglandins . This inhibition reduces the production of PGs, leading to decreased inflammation and pain signaling .

Biochemical Pathways

The inhibition of COX enzymes disrupts the arachidonic acid pathway, reducing the production of prostaglandins . This results in a decrease in inflammation and pain signaling, which are downstream effects of prostaglandin production .

Pharmacokinetics

It’s known that the compound binds to lipid membranes, which could affect its absorption, distribution, metabolism, and excretion (adme) properties

Result of Action

The primary result of this compound’s action is the reduction of inflammation and pain. By inhibiting the production of prostaglandins, it decreases the signaling processes that lead to the perception of pain and the physiological responses associated with inflammation .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it has been found in various environmental matrices due to its persistence and low natural degradation rate . Wastewater is a key exposure route for wildlife . The presence of this compound in the environment and its interaction with various environmental factors could potentially influence its action, efficacy, and stability .

Biochemical Analysis

Biochemical Properties

Diclofenac Ethyl Ester plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary interactions is with the enzyme cyclooxygenase (COX), specifically COX-1 and COX-2. This compound inhibits the activity of these enzymes, leading to a reduction in the synthesis of prostaglandins, which are mediators of inflammation and pain . Additionally, this compound has been shown to bind to lipid membranes, affecting their physicochemical properties .

Cellular Effects

This compound influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound inhibits the production of prostaglandins by blocking COX enzymes, which in turn affects the inflammatory response in cells . Moreover, this compound can interact with cell membranes, altering their structure and function .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with COX enzymes. By inhibiting COX-1 and COX-2, this compound disrupts the conversion of arachidonic acid to prostaglandin H2, a precursor of other prostaglandins involved in inflammation and pain signaling . This inhibition reduces the levels of pro-inflammatory prostaglandins, thereby exerting its anti-inflammatory and analgesic effects. Additionally, this compound can interact with lipid membranes, affecting their stability and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under various conditions, but it can undergo degradation over time, leading to a decrease in its efficacy . Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in membrane properties and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively reduces inflammation and pain without causing significant adverse effects . At higher doses, it can lead to toxic effects, including gastrointestinal irritation and renal toxicity . The threshold for these adverse effects varies depending on the species and the specific conditions of the study .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through the action of cytochrome P450 enzymes. The major oxidative metabolites of this compound include 4’-hydroxydiclofenac and 5-hydroxydiclofenac, which are formed by CYP2C9 and CYP3A4, respectively . These metabolites can further undergo conjugation reactions, such as glucuronidation, to form more water-soluble compounds that are excreted from the body .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can be encapsulated in polymeric micelles, which enhance its solubility and bioavailability . These micelles facilitate the transport of this compound to target tissues, reducing its accumulation in non-target organs and minimizing potential side effects . Additionally, this compound can interact with transport proteins and lipid membranes, influencing its distribution within the body .

Subcellular Localization

The subcellular localization of this compound is influenced by its interactions with lipid membranes and transport proteins. It has been observed to localize within the lipid bilayer of cell membranes, where it can affect membrane properties and function . Additionally, this compound can be targeted to specific cellular compartments through post-translational modifications and interactions with targeting signals . These interactions play a crucial role in determining the activity and function of this compound within cells.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diclofenac ethyl ester can be synthesized through esterification of diclofenac acid with ethanol. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction mixture is continuously stirred and heated to maintain the desired temperature. After the reaction is complete, the product is purified through distillation or recrystallization to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Diclofenac ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Diclofenac ethyl ester has several scientific research applications, including:

Comparison with Similar Compounds

Comparison: Diclofenac ethyl ester is unique in its enhanced solubility and bioavailability compared to other diclofenac derivatives. Its ester form allows for better absorption and distribution in the body, making it a valuable compound in pharmaceutical research and development .

Properties

IUPAC Name

ethyl 2-[2-(2,6-dichloroanilino)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2NO2/c1-2-21-15(20)10-11-6-3-4-9-14(11)19-16-12(17)7-5-8-13(16)18/h3-9,19H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPBCAMNSNFVYQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC=CC=C1NC2=C(C=CC=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50464198
Record name Diclofenac Ethyl Ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50464198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15307-77-4
Record name Diclofenac ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15307-77-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl diclofenac
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015307774
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diclofenac Ethyl Ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50464198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DICLOFENAC ETHYL ESTER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KAU4NB2RBU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is Diclofenac Ethyl Ester being investigated as a potential improvement over traditional Diclofenac, particularly regarding cardiovascular safety?

A1: Diclofenac, a widely used non-steroidal anti-inflammatory drug (NSAID), carries a known risk of cardiovascular side effects. Research suggests that the extent of the drug's presence in the heart contributes to this risk []. this compound, when encapsulated in polymeric micelles, has demonstrated a modified biodistribution profile in a rat model of adjuvant arthritis. This altered distribution resulted in reduced accumulation of the drug in the heart compared to free Diclofenac, despite comparable anti-arthritic efficacy []. This targeted delivery approach, utilizing this compound, presents a promising strategy for potentially mitigating the cardiovascular risks associated with traditional Diclofenac therapy.

Q2: How does the encapsulation of this compound in polymeric micelles specifically affect its distribution and impact potential cardiovascular risks?

A2: Researchers utilized methoxypoly(ethylene oxide)-block-poly(ε-caprolactone) (PEO-b-PCL) to create polymeric micelles encapsulating this compound []. In a rat model of adjuvant arthritis, this formulation, termed DFEE-TM, exhibited a unique distribution pattern. DFEE-TM accumulated in the inflamed joints while demonstrating reduced accumulation in the heart compared to free Diclofenac []. This targeted delivery to the site of inflammation, coupled with reduced cardiac exposure, offers a potential mechanism for minimizing the cardiovascular risks associated with Diclofenac. Furthermore, the study observed a favorable shift in the ratio of cardiotoxic to cardioprotective metabolites of arachidonic acid in the hearts and plasma of rats treated with DFEE-TM, further supporting the potential for reduced cardiovascular risk with this delivery method [].

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